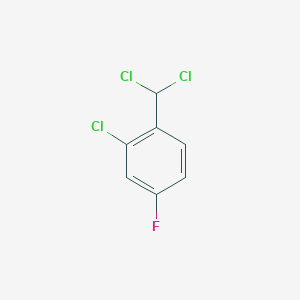
2-Chloro-1-(dichloromethyl)-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(dichloromethyl)-4-fluorobenzene is an organic compound with the molecular formula C7H4Cl3F. It is a haloaromatic compound, meaning it contains both halogen and aromatic groups. This compound is used in various chemical syntheses and has applications in different fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(dichloromethyl)-4-fluorobenzene typically involves the chlorination of 4-fluorotoluene. The process includes the following steps:
Chlorination: 4-Fluorotoluene is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the chlorine atoms.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is typically conducted in a continuous flow reactor to maintain consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(dichloromethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form simpler hydrocarbons.
Coupling Reactions: The compound can be used in coupling reactions to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of substituted aromatic compounds.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of simpler hydrocarbons.
Aplicaciones Científicas De Investigación
2-Chloro-1-(dichloromethyl)-4-fluorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of halogenated aromatic compounds and their biological activities.
Medicine: Investigated for potential pharmaceutical applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(dichloromethyl)-4-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved include:
Electrophilic Aromatic Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various biologically active compounds.
Oxidative Pathways: The compound can be metabolized through oxidative pathways, resulting in the formation of reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-(dichloromethyl)benzene: Similar structure but lacks the fluorine atom.
4-Chloro-1-(dichloromethyl)benzene: Similar structure with the chlorine atom in a different position.
2-Chloro-1-(dichloromethyl)-4-(trifluoromethyl)benzene: Contains an additional trifluoromethyl group.
Uniqueness
2-Chloro-1-(dichloromethyl)-4-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Propiedades
Fórmula molecular |
C7H4Cl3F |
|---|---|
Peso molecular |
213.5 g/mol |
Nombre IUPAC |
2-chloro-1-(dichloromethyl)-4-fluorobenzene |
InChI |
InChI=1S/C7H4Cl3F/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,7H |
Clave InChI |
LNAKJPIBACZWIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)Cl)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















